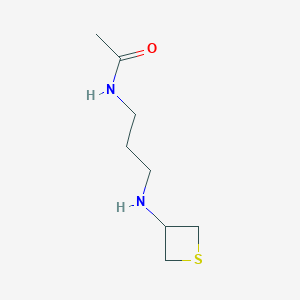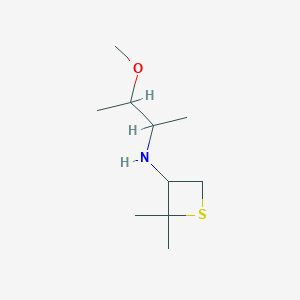![molecular formula C8H5IN2O2 B8218518 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B8218518.png)
2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 2-position and a carboxylic acid group at the 4-position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position . The reaction conditions often require a solvent like acetic acid and are carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, while coupling reactions can produce various biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science: It is utilized in the synthesis of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, thereby blocking its activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: Lacks the iodine atom but shares the same core structure.
2-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure with a bromine atom instead of iodine.
2-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Contains a chlorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
2-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-6-3-5-4(8(12)13)1-2-10-7(5)11-6/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYXCJVRUXKGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C=C(N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8218439.png)
![9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole](/img/structure/B8218442.png)

![{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol](/img/structure/B8218459.png)

![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B8218477.png)
![tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate](/img/structure/B8218479.png)
![tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate](/img/structure/B8218482.png)
![3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8218486.png)

![methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B8218499.png)
![Tert-butyl 6-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8218510.png)


